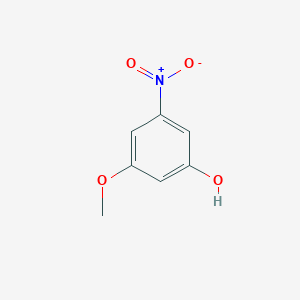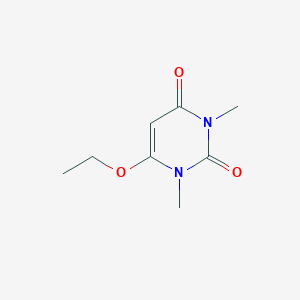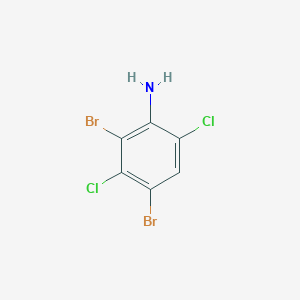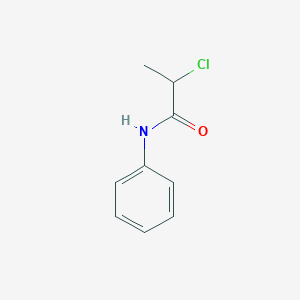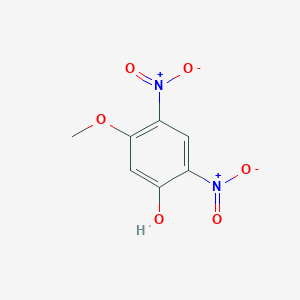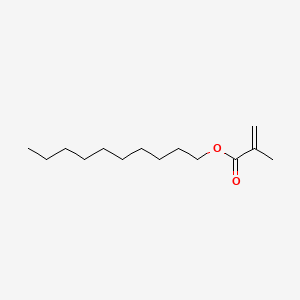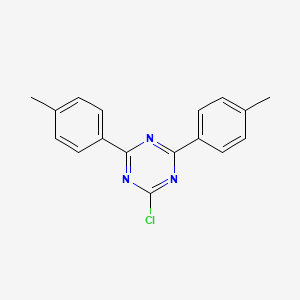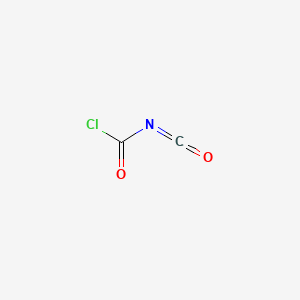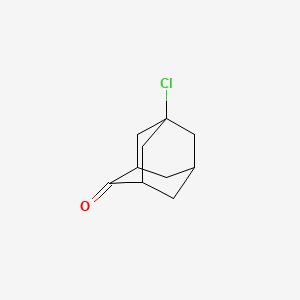
5-Chloro-2-adamantanone
Descripción general
Descripción
5-Chloro-2-adamantanone, also known as (1R,3S)-5-chlorotricyclo[3.3.1.1~3,7~]decan-2-one, is a chemical compound with the molecular formula C10H13ClO . It has a molecular weight of 184.67 .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-adamantanone consists of a tricyclic decane ring with a chlorine atom attached to the 5th carbon and a ketone group attached to the 2nd carbon . The InChI code for this compound is 1S/C10H13ClO/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10/h6-8H,1-5H2/t6-,7-,8+,10- .
Chemical Reactions Analysis
The high reactivity of unsaturated adamantane derivatives like 5-Chloro-2-adamantanone offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Physical And Chemical Properties Analysis
5-Chloro-2-adamantanone is a solid at 20°C . It has a density of 1.2±0.1 g/cm3, a boiling point of 289.1±33.0 °C at 760 mmHg, and a melting point of 200 °C .
Aplicaciones Científicas De Investigación
-
Synthesis of Functional Adamantane Derivatives
- Field : Organic Chemistry
- Application : The high reactivity of unsaturated adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
- Method : Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds . 1,2-Dehydroadamantanes (adamantenes) do not occur in a free form, and can be found only as intermediates .
- Results : Since the publication of the monograph , various researchers around the world have added extensive theoretical and experimental data in this area .
-
Creation of New Materials Based on Natural and Synthetic Nanodiamonds
- Field : Material Science
- Application : The recent advances in creating and utilizing, both for scientific and practical purposes, new materials based on natural and synthetic nanodiamonds .
- Method : The method involves the use of unsaturated adamantane derivatives .
- Results : The results of this application are not explicitly mentioned in the source .
-
Synthesis of Vinyl-Disubstituted Adamantanes
- Field : Organic Chemistry
- Application : Vinyl-disubstituted adamantanes, which can be synthesized from unsaturated adamantane derivatives, can be used as nanowires to link semiconductor contact surfaces .
- Method : The specific method for synthesizing vinyl-disubstituted adamantanes from 5-Chloro-2-adamantanone is not detailed in the source .
- Results : The results of this application are not explicitly mentioned in the source .
-
Triorganostannylation of Halo- and Dihaloadamantanes
- Field : Organic Chemistry
- Application : 5-Chloro-2-adamantanone can be used in the triorganostannylation of halo- and dihaloadamantanes .
- Method : The method involves the reaction of 1-bromo-, 1-iodo-, 2-bromo-, 1,3-dibromo-, and 1,4-dibromoadamantane with Me(3)Sn(-) ions .
- Results : In competition experiments, 1-ClAd is 5.3 times more reactive than 5-chloro-2-adamantanone (9) toward Me(3)Sn(-) ions in liquid ammonia. When the nucleophile is the Ph(2)P(-) ion, 1-ClAd reacts 2.4 times faster than 9 .
-
Synthesis of 2-Methyleneadamantane
- Field : Organic Chemistry
- Application : 5-Chloro-2-adamantanone can be used in the synthesis of 2-methyleneadamantane .
- Method : The method involves the alkylation of adamantane with decane, leading to the formation of unsaturated products .
- Results : The results include the formation of 2-(2-butene)-adamantane in 8% yield, 3-(2-butene)-adamantane in 5.4% yield, and 1,4-di-(adamantyl)-butene-2 in 12% yield .
-
Synthesis of Diamond-Like Bulky Polymers (Diamondoids)
- Field : Polymer Chemistry
- Application : 5-Chloro-2-adamantanone can be used in the synthesis of diamond-like bulky polymers, also known as diamondoids .
- Method : The method involves the use of unsaturated adamantane derivatives, which offer extensive opportunities for their utilization as starting materials .
- Results : The results include the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, and pharmaceuticals .
Safety And Hazards
Propiedades
IUPAC Name |
5-chloroadamantan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEOUSFBWXVGFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80319081 | |
| Record name | 5-Chloro-2-adamantanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80319081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-adamantanone | |
CAS RN |
20098-17-3 | |
| Record name | 20098-17-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339495 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chloro-2-adamantanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80319081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



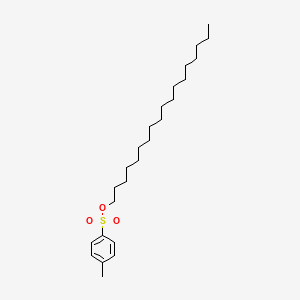
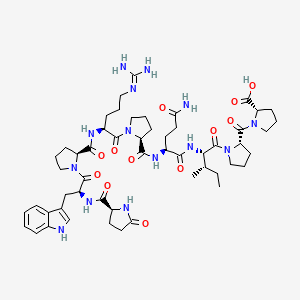
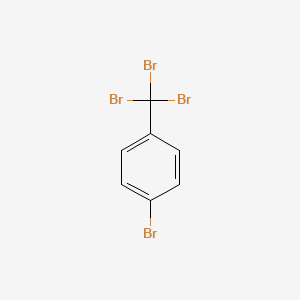
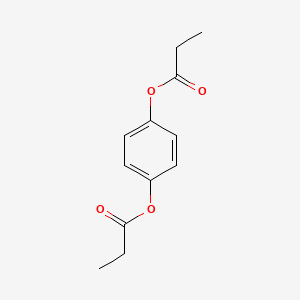
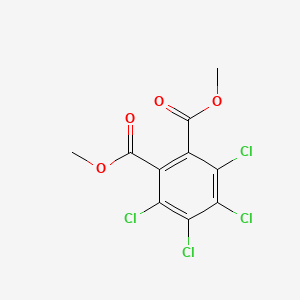
![(1R,2S,4S,7S,8R,9S,12S,13S,16S,18S)-16-Hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-one](/img/structure/B1582851.png)
